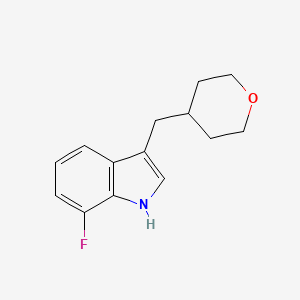

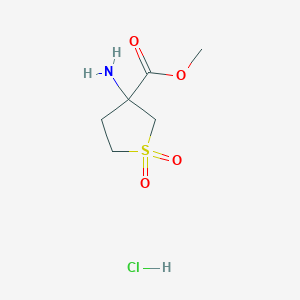

7-Fluoro-3-((tetrahydro-2H-pyran-4-yl)methyl)-1H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

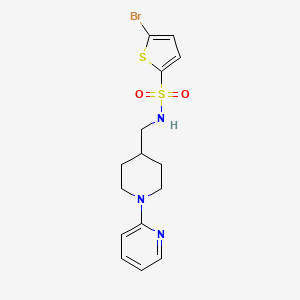

The compound "7-Fluoro-3-((tetrahydro-2H-pyran-4-yl)methyl)-1H-indole" is a fluorinated indole derivative, which is a class of heterocyclic aromatic organic compounds. Indoles are known for their presence in natural products and pharmaceuticals, and the introduction of a fluorine atom can significantly alter their chemical and biological properties. The tetrahydro-2H-pyran-4-yl group attached to the indole core adds further complexity to the molecule, potentially affecting its reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of fluorinated indole derivatives can be complex due to the reactivity of the fluorine atom and the need for selective functionalization of the indole core. In the context of synthesizing related compounds, one approach involves the use of 2-bromo-3-fluoroaniline as a key intermediate, which can be prepared through ortho metalation or via intermediates such as compound 22. This method allows for modification around the indole skeleton, particularly at position 8, which is adjacent to the fluorine atom at position 7 . Although the specific synthesis of "7-Fluoro-3-((tetrahydro-2H-pyran-4-yl)methyl)-1H-indole" is not detailed in the provided papers, similar strategies could be employed, with adjustments to introduce the tetrahydro-2H-pyran-4-ylmethyl group at the appropriate position.

Molecular Structure Analysis

The molecular structure of fluorinated indoles is characterized by the presence of a nitrogen-containing five-membered ring fused to a six-membered benzene ring, with a fluorine atom typically at the 7-position. The tetrahydro-2H-pyran-4-ylmethyl group would be expected to influence the molecule's conformation and electronic distribution. In related compounds, the presence of substituents can lead to the formation of syn and anti rotameric forms, which can be differentially quenched in the presence of certain solvents, indicating a sensitivity of the electronic states to the molecular conformation .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated indoles can vary widely depending on the specific substituents and their positions on the indole ring. The introduction of a fluorine atom generally increases the lipophilicity and could enhance the molecule's ability to penetrate biological membranes. The photophysical properties, such as fluorescence, can also be significantly affected by the substitution pattern, as seen in related 7-(pyridyl)indoles, where solvent-dependent photophysical properties are observed, and fluorescence can be quenched by intramolecular hydrogen bonding or solvent interactions . The tetrahydro-2H-pyran-4-ylmethyl group could further influence these properties by altering the molecule's polarity and solubility.

科学的研究の応用

Anticancer Activity

- Compound Synthesis for Anticancer Screening : Novel 7-hydroxy-8-methyl-coumarins with indole, pyrimidine, pyrazole, pyran, and other moieties have been synthesized for anticancer activity screening. One compound exhibited significant antimitotic activity, particularly against Non-Small Cell Lung Cancer cell lines (Galayev et al., 2015).

Chemical Synthesis

- Novel Synthesis Approaches : A novel and convenient approach for the preparation of certain indole-pyran compounds has been developed, achieving around 72% overall yield (Yonghai Liu et al., 2010).

- Silicon-Directed Cyclization : Silicon-directed oxa-Pictet-Spengler cyclizations were used to synthesize tetrahydro-pyrano[3,4-b]indoles, demonstrating the versatility of this approach in chemical synthesis (Xuqing Zhang et al., 2005).

Enzymatic and Biological Activities

- Antimicrobial and Antiinflammatory Activities : Heterocycles derived from indole-2-carbohydrazides have shown promising antimicrobial, antiinflammatory, and antiproliferative activities, highlighting their potential in medicinal chemistry (Narayana et al., 2009).

- Catalytic Activity in Synthesis : Nickel ferrite nanoparticles showed significant catalytic activity in synthesizing certain indole derivatives, demonstrating potential applications in the synthesis of biologically active compounds (T. N. Rao et al., 2019).

Drug Discovery and Development

- Selective Estrogen Receptor Downregulator : Research on a novel binding motif in the context of selective estrogen receptor downregulators has been conducted, contributing to the development of potent drugs for treating estrogen receptor-positive breast cancer (De savi et al., 2015).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

7-fluoro-3-(oxan-4-ylmethyl)-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO/c15-13-3-1-2-12-11(9-16-14(12)13)8-10-4-6-17-7-5-10/h1-3,9-10,16H,4-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZGAQGWKHPZQBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CC2=CNC3=C2C=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[8-(4-Bromo-1,3-thiazol-2-yl)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonan-8-yl]oxy]acetic acid](/img/structure/B3006276.png)

![1-phenyl-3-(3-(trifluoromethyl)benzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3006282.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)pyridazine-3-carboxamide](/img/structure/B3006284.png)

![2-Amino-2-[3-(2,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3006295.png)